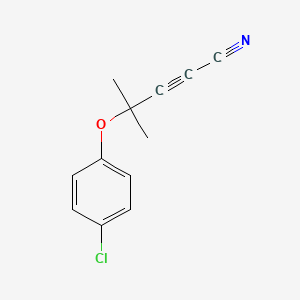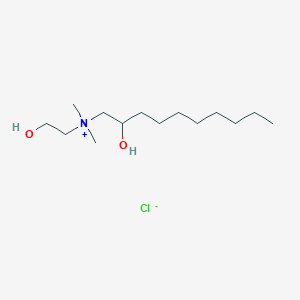
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with decyl chloride. The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a surfactant in cell lysis solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The quaternary ammonium group allows it to act as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds. This property is particularly useful in applications such as drug delivery and detergents .
Comparación Con Compuestos Similares
Similar Compounds
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride: Similar in structure but with a methyl group instead of a decyl group.
Choline chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
What sets 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride apart is its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong surface activity. This makes it particularly valuable in industrial applications such as detergents and fabric softeners .
Propiedades
Número CAS |
111988-11-5 |
|---|---|
Fórmula molecular |
C14H32ClNO2 |
Peso molecular |
281.86 g/mol |
Nombre IUPAC |
2-hydroxydecyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-14(17)13-15(2,3)11-12-16;/h14,16-17H,4-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UJHRKBRCVISTCC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC(C[N+](C)(C)CCO)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


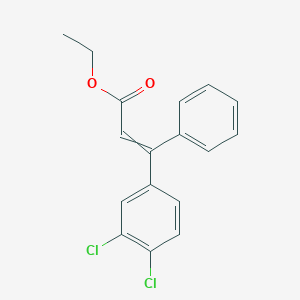
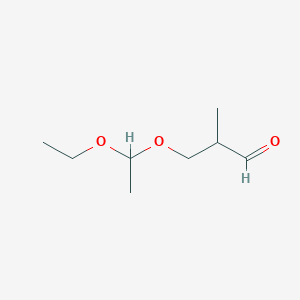
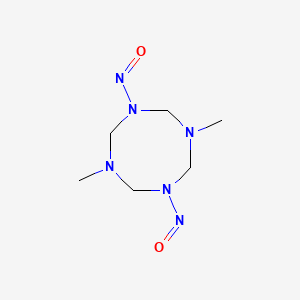
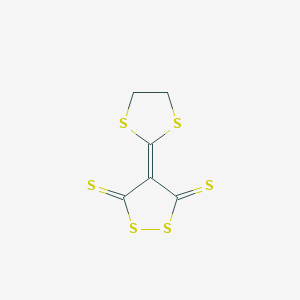
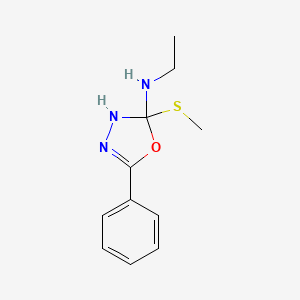
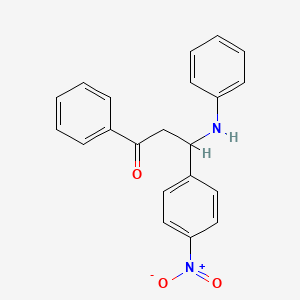
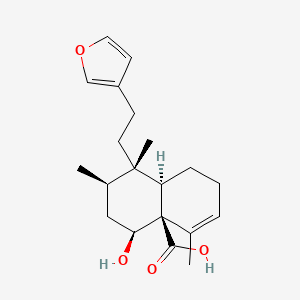
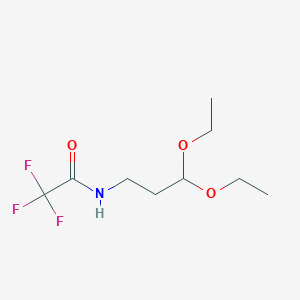
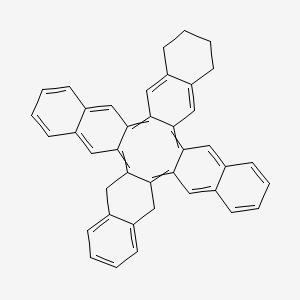
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
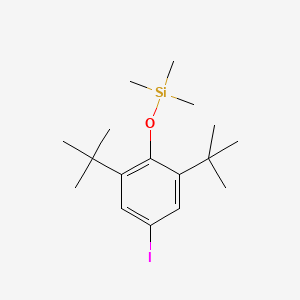
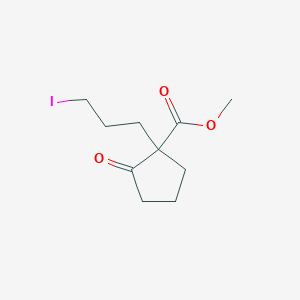
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
